molecular formula C18H19ClN2O3S B2461843 N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide CAS No. 899756-85-5

N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide

Cat. No. B2461843
CAS RN: 899756-85-5
M. Wt: 378.87
InChI Key: JKNSXRMVJJFWQX-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide, also known as DMXAA, is a synthetic compound that has been of interest to researchers due to its potential as an anticancer agent. DMXAA was first synthesized in the 1980s, and since then, a significant amount of research has been conducted to explore its properties and potential applications.

Scientific Research Applications

Synthesis and Biological Evaluation

Discovery of Histone Deacetylase Inhibitors : A study discusses the design, synthesis, and biological evaluation of a compound that serves as an isotype-selective histone deacetylase (HDAC) inhibitor, showing promise as an anticancer drug due to its ability to block cancer cell proliferation and induce apoptosis (Zhou et al., 2008).

Copper-Catalyzed Intramolecular Cyclization : Research on the synthesis of N-benzothiazol-2-yl-amides via a copper-catalyzed intramolecular cyclization process showcases a method to produce a variety of N-benzothiazol-2-yl-amides in good to excellent yields, demonstrating the versatility in chemical synthesis techniques (Wang et al., 2008).

Anticancer and Antidiabetic Potential

Anticancer Evaluation of Benzamide Derivatives : A study on the synthesis and anticancer evaluation of benzamide derivatives against various cancer cell lines highlights the potential therapeutic applications of benzamide derivatives in treating cancer (Ravinaik et al., 2021).

Antihyperglycemic Agents : Research into 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives as new antihyperglycemic agents points to the development of novel diabetes treatments, emphasizing the role of benzamide derivatives in managing blood sugar levels (Nomura et al., 1999).

Antimicrobial and Antitubercular Activity

Antimicrobial Activity of Benzamide Derivatives : A study on the synthesis and in vivo diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives indicates the exploration of benzamide derivatives for their potential antimicrobial properties (Yar & Ansari, 2009).

Anti-Tubercular Scaffold : The ultrasound-assisted synthesis of benzamide derivatives for anti-tubercular activity showcases the potential of these compounds in addressing tuberculosis, emphasizing the importance of novel therapeutic agents in combating resistant strains of Mycobacterium tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKNSXRMVJJFWQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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